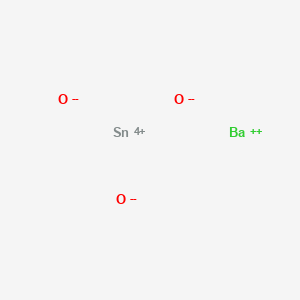
Barium tin trioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium tin trioxide is an inorganic compound with the chemical formula BaSnO₃
准备方法
Synthetic Routes and Reaction Conditions: Barium tin trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of barium carbonate and tin dioxide at high temperatures. The reaction typically occurs at temperatures ranging from 1000°C to 1200°C, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction due to its simplicity and cost-effectiveness. The process involves mixing stoichiometric amounts of barium carbonate and tin dioxide, followed by calcination at high temperatures. The resulting product is then ground to achieve the desired particle size.
化学反应分析
Types of Reactions: Barium tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.
Reduction: It can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: this compound can undergo substitution reactions with other metal oxides, leading to the formation of doped compounds with altered properties.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of doped this compound with modified electrical and structural properties.
科学研究应用
Barium tin trioxide has a wide range of scientific research applications:
Electronics: Used in the fabrication of capacitors, resistors, and other electronic components due to its high dielectric constant and electrical conductivity.
Materials Science: Employed in the development of advanced ceramics and composite materials.
Catalysis: Acts as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Applications: Investigated for potential use in medical imaging and drug delivery systems due to its biocompatibility and unique optical properties.
作用机制
The mechanism of action of barium tin trioxide is primarily related to its perovskite structure, which allows for high ionic mobility and electrical conductivity. The compound interacts with various molecular targets and pathways, including:
Ionic Conduction: Facilitates the movement of ions through its crystal lattice, making it suitable for use in solid oxide fuel cells and other electrochemical devices.
Catalytic Activity: Provides active sites for chemical reactions, enhancing the efficiency of catalytic processes.
相似化合物的比较
Barium Titanate (BaTiO₃): Known for its ferroelectric properties and used in capacitors and piezoelectric devices.
Strontium Titanate (SrTiO₃): Exhibits high dielectric constant and is used in electronic applications.
Calcium Titanate (CaTiO₃): Used in ceramics and as a dielectric material.
Barium tin trioxide stands out due to its combination of thermal stability, electrical conductivity, and versatility in various applications.
属性
CAS 编号 |
12009-18-6 |
|---|---|
分子式 |
BaOSn |
分子量 |
272.04 g/mol |
IUPAC 名称 |
barium(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ba.O.Sn |
InChI 键 |
BOGASOWHESMEKT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Ba+2] |
规范 SMILES |
O=[Sn].[Ba] |
产品来源 |
United States |
Q1: What makes Barium Tin Oxide (BaSnO3) a promising material for thin film transistors (TFTs) compared to traditional materials?
A1: Barium Tin Oxide (BaSnO3) is gaining attention as a potential alternative to indium-containing amorphous oxide semiconductors in TFTs []. This is primarily due to its high electron mobility, making it desirable for high-performance electronics. Furthermore, the research demonstrates the successful fabrication of BSO TFTs on non-epitaxial silicon substrates using a unique bilayer structure achieved through sputtering techniques []. This fabrication method, coupled with the material's inherent properties, paves the way for indium-free and potentially more cost-effective switching devices.
Q2: What are the key optical properties of Barium Tin Oxide (BaSnO3) thin films, and how do these properties vary with fabrication methods?
A2: Thin films of Barium Tin Oxide (BaSnO3) exhibit a range of optical bandgaps, typically between 3.7 eV and 4.4 eV, depending on the deposition method and specific conditions []. Both RF sputtering and pulsed laser deposition techniques have been successfully employed to produce high-quality, oriented films []. These films are characteristically transparent and highly insulating in their undoped state, making them suitable for applications like gas sensors and insulating layers within transparent transistors []. Interestingly, while bulk Barium Tin Oxide (BaSnO3) has shown photoluminescence, this property was not observed in the studied thin films [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















